molecular formula C12H11NO B3153766 Quinoline, 6-(2-propen-1-yloxy)- CAS No. 7652-24-6

Quinoline, 6-(2-propen-1-yloxy)-

Cat. No.: B3153766
CAS No.: 7652-24-6
M. Wt: 185.22 g/mol
InChI Key: WRUDSZHYRJKTOP-UHFFFAOYSA-N
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Description

Quinoline, 6-(2-propen-1-yloxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . The addition of the 6-(2-propen-1-yloxy) group to the quinoline structure potentially enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-(2-propen-1-yloxy)-, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions, often using catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized versions of the aforementioned methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can reduce double bonds or other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Quinoline, 6-(2-propen-1-yloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 6-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific mechanism of action depends on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 6-(2-propen-1-yloxy)- is unique due to the presence of the 6-(2-propen-1-yloxy) group, which can enhance its reactivity and biological activity compared to other quinoline derivatives. This modification allows for the exploration of new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

6-prop-2-enoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h2-7,9H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUDSZHYRJKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%, 0.33 g, 8.3 mmol) in anhydrous N,N-dimethylformamide (30 ml) was added 6-hydroxyquinoline (1.0 g, 6.9 mmol) at room temperature. The reaction mixture was stirred for 1 hour, then allyl bromide (0.72 ml, 8.3 mmol) was added. The reaction mixture was allowed to stir for 1 hour at room temperature, quenched with water and extracted with methylene chloride. The organic layer was washed with water, dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum. Chromatography (50% hexanes-ethyl acetate) afforded 1.14 g (89%) of 6-allyloxyquinoline as brown oil. MS ESI m/z 185 [M+H]+.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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